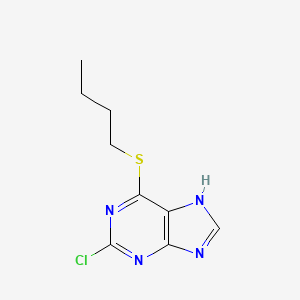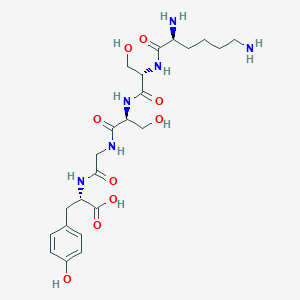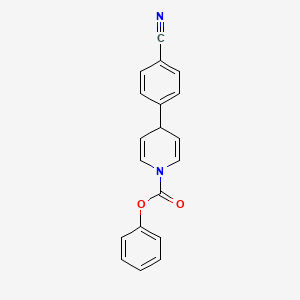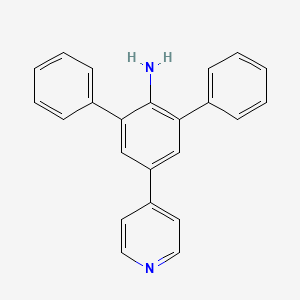![molecular formula C42H30 B12600471 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene CAS No. 643767-48-0](/img/structure/B12600471.png)
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene is a complex organic compound characterized by its highly twisted and unsymmetrical structure. This compound is notable for its deep-blue electroluminescence properties and high thermal stability, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, which is a practical route to a variety of terphenyls. This method is known for its good chemoselectivity and the ability to produce unsymmetrically substituted triphenylenes .
Chemical Reactions Analysis
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used in the synthesis of advanced materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential in drug synthesis and pharmaceutical applications is being explored.
Industry: The compound’s electroluminescent properties make it valuable in the development of light-emitting devices
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene involves its interaction with various molecular targets. The compound’s highly twisted structure allows it to engage in unique electronic interactions, which are crucial for its electroluminescent properties. These interactions involve the transfer of electrons and energy between the compound and its molecular environment .
Comparison with Similar Compounds
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene can be compared with other similar compounds, such as:
1-3,5-diphenylphenyl-6-[2-(3,5-diphenylphenyl)phenyl]pyrene (PyPP): Both compounds exhibit deep-blue emissions and high thermal stability, but PyPP has a different structural arrangement.
1-3,5-diphenylphenyl-6-[2-(9-phenyl-9H-carbazol-3-yl)phenyl]pyrene (PyPC): Similar to PyPP, PyPC also shows efficient deep-blue emissions but differs in its molecular structure and electroluminescent efficiency.
These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
643767-48-0 |
|---|---|
Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-[3-(2,3-diphenylphenyl)phenyl]-2,3-diphenylbenzene |
InChI |
InChI=1S/C42H30/c1-5-16-31(17-6-1)37-26-14-28-39(41(37)33-20-9-3-10-21-33)35-24-13-25-36(30-35)40-29-15-27-38(32-18-7-2-8-19-32)42(40)34-22-11-4-12-23-34/h1-30H |
InChI Key |
OWVNHLJRCNOUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)


![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)
![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
